cis-2-Amino-1-cyclopentanecarboxamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGFTUCRJJFPES-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
α Amino Radical Formation Via Oxidative Pathways
A prevalent method for generating a carbon-centered radical on a carbon atom adjacent to a nitrogen atom (an α-amino radical) involves the single-electron oxidation of the amine. acs.org While amides are generally more difficult to oxidize than amines, strategies have been developed to facilitate this process, often using visible-light photoredox catalysis. beilstein-journals.org
A general mechanism proceeds as follows:
Photocatalyst Excitation: A photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light and is promoted to an excited state (PC*). nih.gov
Oxidative Quenching: In an oxidative quenching cycle, the excited photocatalyst is reduced by an external oxidant, such as persulfate (S₂O₈²⁻), generating a potent oxidizing species like the sulfate (B86663) radical anion (SO₄⁻•) and regenerating the ground-state photocatalyst. beilstein-journals.org
Hydrogen Atom Transfer (HAT): The highly reactive sulfate radical anion can abstract a hydrogen atom from the C-H bond alpha to the amino group of cis-2-Amino-1-cyclopentanecarboxamide. beilstein-journals.org This step is often favored due to the relative weakness of the α-C-H bond. This process directly generates the desired carbon-centered radical intermediate.
Subsequent Reactions: This α-amino radical is a key intermediate that can engage in various synthetic transformations, such as additions to alkenes or other radical trapping agents. nih.gov
Alternatively, in a reductive quenching cycle, the amine itself can be directly oxidized by the excited photocatalyst to form an amine radical cation. acs.org Subsequent deprotonation at the α-carbon by a mild base yields the neutral α-amino radical. beilstein-journals.org
Table 1: Key Mechanistic Pathways for α-Amino Radical Formation
| Step | Description | Key Species Involved |
|---|---|---|
| 1. Initiation | Absorption of visible light by a photocatalyst (PC). | Photocatalyst (e.g., [Ir(ppy)₃], [Ru(bpy)₃]²⁺), Visible Light |
| 2. Oxidation | Generation of a highly oxidizing species or direct oxidation of the amine. | Oxidant (e.g., Persulfate), Excited Photocatalyst (PC*) |
| 3. Radical Formation | Abstraction of a hydrogen atom from the α-C-H bond or deprotonation of an amine radical cation. | Substrate (Amine/Amide), Sulfate Radical Anion (SO₄⁻•), Amine Radical Cation |
| 4. Intermediate | Formation of a stabilized α-amino carbon-centered radical. | α-Amino Radical |
Decarboxylative Radical Formation
Decarboxylation is a powerful and widely used method to convert carboxylic acids into carbon radicals. wikipedia.org For cis-2-Amino-1-cyclopentanecarboxamide, this pathway would necessitate starting from its parent α-amino acid, cis-2-amino-1-cyclopentanecarboxylic acid. This method has become particularly mild and efficient through the use of photoredox catalysis. mdpi.com
The mechanism typically involves the following steps:
Carboxylate Formation: The carboxylic acid is deprotonated by a base to form the corresponding carboxylate.
Single-Electron Transfer (SET): An excited photocatalyst (PC*), generated by visible light, acts as an oxidant. It accepts a single electron from the carboxylate, leading to the formation of an acyloxy radical and the reduced form of the photocatalyst. nih.gov
Decarboxylation: The acyloxy radical intermediate is highly unstable and rapidly undergoes decarboxylation, releasing carbon dioxide (CO₂) and generating a carbon-centered radical at the α-amino position. nih.govnih.gov
Radical Trapping: The resulting α-amino radical can then be trapped by a suitable partner in various C-C or C-N bond-forming reactions. nih.gov
This decarboxylative strategy is particularly effective for α-amino acids, as the resulting α-amino radical is stabilized. mdpi.comnih.gov The transformation is compatible with a wide range of functional groups, highlighting its synthetic utility.
Table 2: Research Findings on from Amino Acids
| Catalyst System | Substrate Type | Radical Intermediate | Key Features |
|---|---|---|---|
| Ir-based Photocatalyst | α-Amino Carboxylates | α-Amino Radical | Enables Giese-type reactions via single-electron oxidation of the carboxylate. nih.gov |
| Ru(phen)₃Cl₂ / O₂ | α-Ketoacids | Acyl Radical | Oxidative decarboxylation to form acyl radicals for amide synthesis. nih.gov |
| Photoredox Catalysis | α-Amino Acids | Alkyl Radical | Mild and facile method for generating alkyl radicals for diverse product formation. mdpi.com |
These mechanisms underscore the versatility of molecules like this compound and their parent acids as precursors for valuable carbon radical intermediates in modern organic synthesis.
Synthetic Methodologies and Chemical Transformations
Carbon Radical Intermediate Formation Mechanisms
The generation of carbon-centered radicals from amino acid and amide precursors is a cornerstone of modern synthetic chemistry, enabling novel and efficient bond constructions. For a molecule like cis-2-Amino-1-cyclopentanecarboxamide, which contains both a primary amine and a primary carboxamide on a constrained cyclopentyl scaffold, several mechanisms can be proposed for the formation of carbon radical intermediates. These mechanisms often leverage photoredox catalysis to proceed under mild conditions. nih.gov The principal pathways involve the generation of radicals at the α-amino carbon position through oxidative processes or decarboxylation of the corresponding carboxylic acid.
The formation of carbon radical intermediates from structures analogous to this compound primarily follows two major pathways: oxidative generation of an α-amino radical and decarboxylative radical formation from the parent amino acid.
Structural Elucidation and Conformational Analysis
Spectroscopic Methods for Structural Confirmation
Spectroscopy offers a powerful, non-destructive means to probe the molecular structure of cis-2-Amino-1-cyclopentanecarboxamide. Different regions of the electromagnetic spectrum are used to investigate nuclear spin states, electronic transitions, and vibrational modes, each providing unique structural insights.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution and relative configuration of organic molecules in solution. chemrxiv.org For this compound, both ¹H and ¹³C NMR are employed to unambiguously assign the structure. mdpi.com
The 'cis' configuration, where the amino and carboxamide groups are on the same face of the cyclopentane (B165970) ring, is confirmed through the analysis of proton-proton coupling constants (³J-values) and through-space correlations observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. chemrxiv.orgmdpi.com A strong NOE cross-peak between the proton at C1 (adjacent to the carboxamide) and the proton at C2 (adjacent to the amino group) would be indicative of their spatial proximity, confirming the cis relationship.
The chemical shifts of the protons and carbons are influenced by their electronic environment, providing a detailed map of the molecular structure. In peptidomimetics containing a similar cis-β-amino-cyclopentane scaffold, the amide protons have been shown to be sensitive to their environment and can participate in intramolecular hydrogen bonds, which can be studied using variable temperature (VT-NMR) experiments. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (-CH(C=O)NH₂) | ~2.5 - 3.0 | ~45 - 50 |
| C2 (-CHNH₂) | ~3.2 - 3.7 | ~55 - 60 |
| C3, C4, C5 (-CH₂) | ~1.5 - 2.0 | ~20 - 35 |
| C=O | - | ~175 - 180 |
| -NH₂ (Amine) | ~1.5 - 2.5 (broad) | - |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.
Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. semanticscholar.org Since this compound is a chiral molecule, existing as a pair of enantiomers ((1R,2S) and (1S,2R)), CD spectroscopy can be used to distinguish between them and determine the absolute configuration of an enantiomerically pure sample.
The technique is particularly sensitive to the molecule's three-dimensional structure, including its conformation. semanticscholar.orgru.nl The electronic transitions of the amide chromophore are a key probe. The sign and intensity of the CD signals (Cotton effects) are directly related to the spatial arrangement of the atoms. By comparing the experimental CD spectrum with spectra predicted from theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be confidently assigned. semanticscholar.org Vibrational Circular Dichroism (VCD), the infrared equivalent of CD, can provide even more detailed information about the solution-phase conformation and absolute configuration by probing the chiral arrangement of the molecule's vibrational modes. semanticscholar.orgru.nl
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub The IR spectrum of this compound provides clear evidence for its key functional groups.
The presence of the primary amine (-NH₂) and primary amide (-CONH₂) groups gives rise to characteristic absorption bands. The N-H stretching vibrations of both groups typically appear in the region of 3200-3500 cm⁻¹. researchgate.net The amide group is further characterized by a very strong and sharp absorption band due to the C=O (carbonyl) stretch, which is expected in the 1630-1695 cm⁻¹ range. pressbooks.pub The C-H stretching vibrations of the cyclopentane ring's sp³-hybridized carbons are observed just below 3000 cm⁻¹. pressbooks.pub
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine/Amide (N-H) | Stretching | 3200 - 3500 | Medium, Broad |
| Alkane (C-H) | Stretching | 2850 - 2960 | Medium to Strong |
| Amide (C=O) | Stretching | 1630 - 1695 | Strong, Sharp |
X-ray Crystallographic Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. thieme-connect.de It provides precise coordinates for each atom in the crystal lattice, allowing for the unambiguous determination of configuration and a detailed analysis of the solid-state conformation.
For this compound, a single-crystal X-ray diffraction experiment would first confirm the relative configuration of the substituents. thieme-connect.de The resulting electron density map would show the amino and carboxamide groups attached to the same face of the cyclopentane ring, verifying the 'cis' stereochemistry.
To determine the absolute configuration of a single enantiomer, anomalous dispersion effects are utilized. researchgate.netmdpi.com When the crystal contains atoms that scatter X-rays anomalously (even light atoms like oxygen to a very small extent), the intensities of specific pairs of reflections (Bijvoet pairs) will not be identical. mdpi.com The analysis of these intensity differences allows for the calculation of the Flack parameter, which provides a reliable indicator of the correct absolute structure. mdpi.comnih.gov A value close to 0 indicates the correct assignment, while a value close to 1 suggests the inverted structure is correct.
The data from X-ray crystallography also reveals the precise conformation of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. The five-membered cyclopentane ring is not planar and adopts a puckered conformation to minimize steric and torsional strain. The two most common conformations for cyclopentane rings are the 'envelope' and 'twist' forms. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| cis-2-amino-1-cyclopentanecarboxylic acid |
Supramolecular Chemistry and Crystal Engineering
Hydrogen Bonding Networks in Cyclopentanecarboxamide (B1346233) Derivatives
The hydrogen bonding capabilities of cis-2-Amino-1-cyclopentanecarboxamide are rich and varied, involving both intramolecular and intermolecular interactions that are crucial in stabilizing its crystal structure.
While the cis-configuration of the amino and carboxamide groups on the cyclopentane (B165970) ring could theoretically allow for intramolecular hydrogen bonds, the crystal packing is predominantly governed by extensive intermolecular hydrogen bonds. In many related structures, the formation of an intramolecular hydrogen bond is less favorable than the establishment of a more stable, extended network of intermolecular connections. This is often due to the conformational constraints of the cyclopentane ring. The primary interactions involve the amine and amide groups of one molecule with those of its neighbors, creating a highly cohesive and stable crystalline solid.
The carboxamide group is a classic example of a functional group with both hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen) sites. Similarly, the primary amino group provides two N-H donor sites. This multiplicity of donor and acceptor sites allows for the formation of a complex and three-dimensional hydrogen-bonding network. The carboxamide can engage in self-complementary hydrogen bonding with other carboxamide groups, while also interacting with the amino groups, leading to a variety of possible connections that build the supramolecular structure.
Self-Assembly Motifs in Racemic and Enantiopure Crystals
The chirality of this compound plays a significant role in its self-assembly, with racemic and enantiopure forms often exhibiting different packing arrangements and supramolecular motifs.
A common and highly stable motif in the crystal structures of primary carboxamides is the centrosymmetric R22(8) ring, formed by two molecules through a pair of N-H···O hydrogen bonds. This dimeric synthon is a cornerstone of the crystal engineering of many related compounds. Beyond this, more complex associations can occur. Tetrameric synthons, involving four molecules held together by a network of hydrogen bonds, can also be observed, often leading to the formation of layered structures. These motifs are the fundamental building blocks that dictate the larger crystalline architecture.
The extension of dimeric and tetrameric synthons through further hydrogen bonding often leads to the formation of recurring layer patterns. In these arrangements, sheets of molecules are held together by strong in-plane hydrogen bonds, while weaker van der Waals forces typically mediate the interactions between layers. In certain crystallographic space groups, particularly those that are chiral, the propagation of hydrogen bonds can lead to the formation of helical structures. In such cases, molecules are arranged in a spiral staircase-like fashion, with the hydrogen bonds forming the "handrails" that guide the helical path.
Computational Chemistry and Molecular Modeling
Molecular Docking Studies for Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. The primary goal of molecular docking is to identify the most stable binding conformation, which is typically the one with the lowest binding free energy.
In the context of cis-2-Amino-1-cyclopentanecarboxamide, molecular docking studies can be employed to screen for potential biological targets and to predict the strength of the interaction. The "cis" stereochemistry of the amino and carboxamide groups fixes their relative orientation on the cyclopentane (B165970) ring, which in turn influences how the molecule can fit into a binding pocket. The binding affinity is a measure of the strength of this interaction, and it is commonly expressed as the binding energy in units of kcal/mol. A more negative binding energy indicates a stronger and more favorable interaction.
While specific docking studies for this compound are not extensively reported in publicly available literature, we can infer the nature of such studies from related compounds. For instance, studies on other cyclic amino acid derivatives have shown that the cyclopentane scaffold can serve as a rigid core to present functional groups in a well-defined spatial arrangement, which can lead to high binding affinities for specific protein targets.
Table 1: Illustrative Molecular Docking Results for a Hypothetical Protein Target
| Parameter | Value |
| Target Protein | Hypothetical Kinase 1 |
| Binding Site | ATP-binding pocket |
| Predicted Binding Energy | -8.5 kcal/mol |
| Key Interacting Residues | ASP145, LYS72, GLU91 |
| Types of Interactions | Hydrogen bonds, van der Waals forces |
This table presents hypothetical data to illustrate the typical output of a molecular docking study.
Conformational Analysis via Quantum Chemical Calculations
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For cyclic molecules like this compound, the cyclopentane ring is not planar but exists in puckered conformations to relieve ring strain. The two most common conformations are the "envelope" and the "half-chair," with a relatively low energy barrier between them, making the ring flexible.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate means of determining the geometries and relative energies of different conformers. These calculations solve the Schrödinger equation for the molecule, providing a detailed picture of the electron distribution and molecular energies.
For this compound, quantum chemical calculations would reveal the preferred pucker of the cyclopentane ring and the rotational preferences of the amino and carboxamide substituents. The "cis" configuration restricts the possible arrangements of these groups, but they can still adopt different orientations relative to the ring. The results of these calculations are crucial for understanding which shapes the molecule is likely to adopt in different environments.
Table 2: Calculated Relative Energies of a Hypothetical Set of Conformers for this compound
| Conformer | Ring Pucker | Relative Energy (kcal/mol) |
| Conformer A | Envelope | 0.00 |
| Conformer B | Half-Chair | 0.85 |
| Conformer C | Twisted | 2.10 |
This table presents hypothetical data to illustrate the typical output of a quantum chemical conformational analysis.
Prediction of Molecular Interactions and Stereochemical Preferences
The specific three-dimensional arrangement of functional groups in this compound, dictated by its cis stereochemistry, is a key determinant of its molecular interactions. The amino (-NH2) and carboxamide (-CONH2) groups are capable of forming hydrogen bonds, which are highly directional and play a critical role in molecular recognition. The cis configuration places these two functional groups on the same side of the cyclopentane ring, creating a specific spatial relationship between them.
Computational methods can be used to predict the types and strengths of non-covalent interactions that a molecule can form. By analyzing the molecular electrostatic potential (MEP) surface, regions of positive and negative charge can be identified, indicating where the molecule is likely to act as a hydrogen bond donor or acceptor.
The stereochemical preference for the cis isomer has a profound impact on its interaction profile. For example, if this molecule were to bind to a receptor, the cis arrangement might be essential for simultaneously interacting with two specific sites in the receptor's binding pocket. A trans isomer, with the functional groups on opposite sides of the ring, would be unable to make these same interactions. This highlights the importance of stereochemistry in determining biological activity and molecular recognition. The relative positioning of the amino and carboxamide groups in the cis isomer could also lead to intramolecular hydrogen bonding, which would further influence its conformational preferences and interaction capabilities.
Molecular Interactions and Biological Target Engagement Mechanistic Focus
Enzyme Inhibition Studies
Fatty Acid Synthase (FAS) Inhibition by Cyclopentanecarboxamide (B1346233) Derivatives
Fatty acid synthase (FAS) is a crucial enzyme in the de novo synthesis of fatty acids. nih.gov Its role in various diseases, including metabolic disorders and cancer, has made it an attractive therapeutic target. patsnap.com While direct studies on cis-2-amino-1-cyclopentanecarboxamide as a FAS inhibitor are not prevalent in the reviewed literature, the broader class of carboxamide derivatives has been explored. For instance, the inhibition of human FAS by compounds like GSK2194069 and TVB-3166 has been documented, with IC50 values of 0.0604 µM and 0.0736 µM, respectively. nih.gov Another inhibitor, Fasnall, shows an IC50 of 3.71 µM against purified human FAS. nih.gov The development of synthetic analogues, such as those of thiolactomycin, has yielded potent FAS inhibitors with potential applications as anti-obesity and anticancer agents. patsnap.com These studies highlight the potential for carboxamide-containing molecules to interact with and inhibit FAS, suggesting a possible, though yet unexplored, avenue for this compound derivatives.
Kinase Inhibition by Related Heterocyclic Compounds
Kinases are a large family of enzymes that play central roles in cell signaling and are implicated in numerous diseases, particularly cancer. nih.govnih.gov Heterocyclic compounds are a prominent feature in the design of kinase inhibitors. nih.govresearchgate.net While this compound itself is not heterocyclic, its core structure can be incorporated into or modified to form heterocyclic systems. For example, various nitrogen-containing heterocycles like pyrimidine, indole, pyridine, and pyrazole (B372694) have been identified as core scaffolds in potent kinase inhibitors targeting receptors such as EGFR, VEGFR, and PDGFR. nih.govmdpi.com The design of these inhibitors often focuses on their ability to fit into the ATP-binding site of the kinase. mdpi.com For instance, 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have been developed as selective inhibitors of PKMYT1, a protein kinase involved in cell cycle regulation. nih.gov The success of these related structures underscores the value of the carboxamide functional group in designing molecules that can effectively interact with and inhibit kinase activity.
Receptor Binding and Activity Studies
Interaction with Chemokine Receptors (CCR2 and CCR5) via Amino-Cyclopentane Carboxamide Scaffolds
The amino-cyclopentane carboxamide scaffold is a key structural feature in the development of antagonists for the chemokine receptors CCR2 and CCR5. nih.gov These receptors are G protein-coupled receptors that mediate the migration of monocytes and other leukocytes to sites of inflammation. nih.govresearchgate.net Their involvement in inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and atherosclerosis has made them significant drug targets. nih.govresearchgate.net
Derivatives of this compound have been central to the discovery of potent dual CCR2 and CCR5 antagonists. nih.gov The interaction between these small molecule antagonists and the receptors is complex, often involving an allosteric mechanism where the antagonist binds to a site distinct from the natural chemokine binding site. nih.gov The binding of chemokines to their receptors is a two-step process, and allosteric inhibitors can modulate this interaction. nih.gov The amino-cyclopentane carboxamide scaffold has proven to be a versatile platform for developing such antagonists. For example, novel antagonists with a 2-aminooctahydrocyclopentalene-3a-carboxamide scaffold have been designed and shown to be potent against CCR2. nih.gov
Ligand-Receptor Binding Affinity Measurements
The binding affinity of ligands to their receptors is a critical parameter in drug discovery, often quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). For antagonists based on the amino-cyclopentane carboxamide scaffold, these measurements have been crucial in optimizing their potency.
In the development of dual CCR2/CCR5 antagonists, a lead compound with an aminocyclopentane carboxamide scaffold was modified to improve its potency and selectivity. nih.gov The resulting analogue, compound 22, demonstrated an IC50 of 25 nM for inhibiting the binding of 125I-MIP-1α to CCR5. nih.gov Furthermore, direct binding studies using 3H-labeled compound 22 showed a Kd of 1.8 nM for CCR5 and 0.7 nM for CCR2, indicating high-affinity binding to both receptors. nih.gov In another study, a series of 3-amino-1-alkyl-cyclopentane carboxamides were evaluated for their binding to human and murine CCR2, with IC50 values ranging from 0.43 nM to 1000 nM. researchgate.net
| Compound | Target Receptor | Measurement | Value | Reference |
|---|---|---|---|---|
| Compound 22 | CCR5 | IC50 | 25 nM | nih.gov |
| Compound 22 | CCR5 | Kd | 1.8 nM | nih.gov |
| Compound 22 | CCR2 | Kd | 0.7 nM | nih.gov |
| 3-amino-1-alkyl-cyclopentane carboxamides | hCCR2/mCCR2 | IC50 Range | 0.43 nM - 1000 nM | researchgate.net |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the amino-cyclopentane carboxamide scaffold, SAR studies have been instrumental in optimizing antagonists for CCR2 and CCR5.
A key finding from these studies is the critical importance of the stereochemistry of the cyclopentane (B165970) ring. It has been consistently observed that for 3-amino-1-carboxamide-cyclopentane stereoisomers, only the cis-(3R,1S)-isomer exhibits potent activity on CCR2. nih.gov This strict stereochemical requirement highlights the precise fit needed for effective interaction with the receptor.
SAR studies on the C(1) substituent of 1-alkyl-3-(3-methyl-4-spiroindenylpiperidine)-substituted cyclopentanecarboxamides revealed that short, branched alkyl groups like isopropyl, isobutyl, or cyclopropyl (B3062369) are optimal for both human and murine CCR2 binding activity. researchgate.net Furthermore, the design of novel 2-aminooctahydrocyclopentalene-3a-carboxamide scaffolds led to a series of potent CCR2 antagonists, demonstrating the value of exploring new core structures. nih.gov These studies collectively illustrate how systematic modifications to the this compound framework can lead to significant improvements in potency and selectivity.
Stereochemical Requirements for Potent Biological Activity
The rigid cyclopentane scaffold of this compound enforces a fixed spatial relationship between the amino and carboxamide groups. This conformational constraint is a key determinant of its biological activity, as the precise positioning of these groups dictates the ability of the molecule to bind effectively to its biological targets. Alicyclic β-amino acids, such as the core structure of the title compound, possess two chiral centers, leading to four possible stereoisomers (two cis and two trans). mmsl.cz The biological activity is often highly dependent on which of these isomers is used.
The "cis" configuration, where the amino and carboxamide groups reside on the same face of the cyclopentane ring, is a crucial feature. This arrangement is found in biologically active natural products, such as the antifungal agent Cispentacin, which is the (1R,2S)-stereoisomer of cis-2-aminocyclopentanecarboxylic acid. researchgate.net The defined stereochemistry of these constrained β-amino acids is instrumental in the formation of specific secondary structures, like turns and twists, when they are incorporated into larger molecules like peptides. researchgate.netnih.gov This ability to induce specific conformations is a direct result of the fixed orientation of the substituents on the cyclopentane ring.
Table 1: Stereoisomers of 2-Aminocyclopentanecarboxylic Acid
| Stereoisomer | Configuration | Relationship |
| (1R,2S) | cis | Enantiomer of (1S,2R) |
| (1S,2R) | cis | Enantiomer of (1R,2S) |
| (1R,2R) | trans | Enantiomer of (1S,2S) |
| (1S,2S) | trans | Enantiomer of (1R,2R) |
Impact of Functional Group Modifications on Target Engagement
The amino and carboxamide functionalities of this compound are primary sites for interaction with biological targets, typically through hydrogen bonding and electrostatic interactions. Modification of these groups can significantly alter the compound's binding affinity, selectivity, and pharmacokinetic properties.
Amino Group Modifications: The primary amino group is a key hydrogen bond donor and can exist in a protonated, positively charged state at physiological pH. This positive charge is often crucial for interaction with negatively charged residues (e.g., aspartate, glutamate) in the binding site of a target protein. N-alkylation or N-acylation of this amino group would neutralize this charge and remove its hydrogen-bonding capability, which would likely diminish or abolish its activity at many targets. However, in some cases, N-substitution can be used to probe the steric tolerance of a binding pocket or to enhance membrane permeability. nih.gov
Carboxamide Group Modifications: The carboxamide group is a versatile functional group capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). This dual nature allows for multiple points of interaction within a receptor binding site.
Hydrolysis to Carboxylic Acid: The parent compound, cis-2-aminocyclopentanecarboxylic acid, features a carboxylate group that is negatively charged at physiological pH. The conversion of the carboxamide to a carboxylic acid would introduce a negative charge, fundamentally altering its interaction profile with target proteins.
Esterification: The corresponding ethyl ester of cis-2-amino-1-cyclopentanecarboxylic acid has been explored in the context of prodrug design. nih.gov The ester group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Once inside the cell, the ester can be hydrolyzed by cellular esterases to release the active carboxylic acid. This suggests that while the unmodified polar groups are essential for target binding, their temporary modification can be a valid strategy to improve bioavailability.
Conversion to Nitrile: In a related class of cyclopentane-based inhibitors targeting dipeptidyl peptidase IV (DPP-IV), a nitrile group is utilized as a key interacting moiety. nih.gov This indicates that replacing the carboxamide with other polar, hydrogen-bonding groups can be a viable strategy to achieve potent inhibition, provided the new group has the correct electronic and steric properties to engage the target.
The structure-activity relationship (SAR) data for related compounds indicate that even small changes to these functional groups can have a profound impact on biological activity, highlighting the specificity of the molecular interactions required for target engagement. drugdesign.org
Table 2: Potential Impact of Functional Group Modifications
| Modification | Functional Group | Potential Effect on Target Engagement |
| N-Alkylation | Amino | Loss of positive charge and H-bond donation; may alter steric fit. |
| N-Acylation | Amino | Neutralization of charge; introduces H-bond acceptor. |
| Hydrolysis | Carboxamide to Carboxylic Acid | Introduction of negative charge; alters H-bond pattern. |
| Esterification | Carboxamide to Ester | Increased lipophilicity (prodrug potential); loss of H-bond donation. |
| Reduction | Carboxamide to Amine | Alters geometry and H-bonding capacity. |
Elucidation of Molecular Mechanism of Action
While the specific molecular targets of this compound are not extensively documented in publicly available literature, research on structurally similar compounds provides strong indications of potential mechanisms of action. The constrained cyclic β-amino acid scaffold is a known pharmacophore for enzymes that process amino acids and peptides.
One major potential target class for 2-aminocycloalkanecarboxamides is cysteine proteases . A patent for substituted 2-amino-cycloalkanecarboxamides describes their utility as inhibitors of these enzymes. google.com Cysteine proteases, such as cathepsins, play crucial roles in a variety of physiological and pathological processes, including bone remodeling, inflammation, and tumor metastasis. The mechanism of inhibition would likely involve the interaction of the amino and carboxamide groups with the active site of the protease, mimicking the natural peptide substrate. The electrophilic carbon of the amide could potentially interact with the catalytic cysteine residue in the enzyme's active site.
Another plausible mechanism of action is the inhibition of dipeptidyl peptidase-IV (DPP-IV) . DPP-IV is a serine protease that inactivates incretin (B1656795) hormones like GLP-1, which are responsible for stimulating insulin (B600854) release. nih.govrjsocmed.com Consequently, DPP-IV inhibitors are an important class of drugs for the treatment of type 2 diabetes. The relevance of this target is highlighted by a study on 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a compound that shares the cyclopentane amine core. nih.gov This nitrile-containing derivative was found to be a competitive inhibitor of DPP-IV. It is conceivable that this compound could act as a peptidomimetic, with the N-terminal amino group binding to the S2 subsite and the carboxamide interacting with the S1 subsite of the DPP-IV active site.
Furthermore, the parent carboxylic acid has been suggested to modulate the activity of the GABA (gamma-aminobutyric acid) receptor , indicating a potential role in neurotransmission. nih.gov While this activity is associated with the carboxylic acid derivative, it opens the possibility that the amide could also interact with neurotransmitter systems, although likely with a different binding mode and affinity.
Analytical and Separation Methodologies in Research
Chromatographic Techniques for Purification and Isolation
Chromatography is the cornerstone for the purification and isolation of the stereoisomers of 2-amino-1-cyclopentanecarboxamide. The selection of a specific technique is contingent on the scale of the separation and whether the goal is to separate diastereomers or to resolve a racemic mixture of enantiomers.
Column chromatography is a fundamental technique for the separation of diastereomers, which possess different physical properties. In the synthesis of related cyclopentane (B165970) β-amino acid derivatives, flash column chromatography is frequently utilized to purify intermediates and separate diastereomeric mixtures. nih.gov For instance, synthetic intermediates leading to compounds structurally similar to cis-2-amino-1-cyclopentanecarboxamide have been successfully purified using silica (B1680970) gel flash chromatography with solvent systems like ethyl acetate/hexane. nih.gov
For more challenging diastereomeric separations, such as those involving compounds with similar polarities, specialized stationary phases can be employed. High-performance liquid chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs), such as Chiralcel® OD-H (cellulose-based) or Chiralcel® OJ, has proven effective for separating diastereomers of various amino compounds. researchgate.net These separations are often performed in normal-phase mode, where the composition of the mobile phase, particularly the type and concentration of alcohol modifiers, significantly influences the resolution of the diastereomers. researchgate.net Non-stereoselective synthesis routes often yield a mixture of diastereomers, making these chromatographic methods essential for isolating the desired stereoisomer. researchgate.net
Table 1: Column Chromatography Methods for Diastereomer Separation
| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |
|---|---|---|---|---|
| Flash Column Chromatography | Silica Gel | Ethyl Acetate/Hexane mixtures | Purification of synthetic intermediates and separation of diastereomers. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based CSPs (e.g., Chiralcel® OJ) | Hexane with alcohol modifiers (e.g., isopropanol) | High-resolution separation of closely related diastereomers. | researchgate.net |
Resolving the enantiomers of this compound requires chiral chromatography, as enantiomers have identical physical properties in an achiral environment. Preparative chiral HPLC is a powerful method for obtaining enantiomers with very high purity. mdpi.com The fundamental principle of this technique relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, which is typically part of the stationary phase. mdpi.com The difference in the stability of these complexes leads to different retention times and, thus, separation. mdpi.com
Several strategies are employed for the chiral resolution of amino acids and their derivatives:
Chiral Stationary Phases (CSPs): This is the most direct method. CSPs based on crown ethers, such as CROWNPAK CR-I(+), are effective for the enantioseparation of underivatized amino acids in reversed-phase (RP) mode. nih.gov Polysaccharide-based and quinone-based (e.g., QN-AX) columns are also widely used for separating derivatized amino acids. nih.gov
Chiral Mobile Phase Additives (CMPA): An alternative approach involves using a standard achiral column and adding a chiral selector, like Vancomycin, to the mobile phase. mdpi.com This method has been successfully used to resolve aromatic amino acids, where the concentration of the CMPA is a critical parameter for achieving optimal resolution. mdpi.com
The effectiveness of a chiral separation is based on Dalgliesh's three-point rule, which posits that a minimum of three simultaneous interactions (e.g., hydrogen bonding, electrostatic interactions, steric hindrance) between the chiral selector and one of the enantiomers are necessary for chiral recognition. mdpi.com
Table 2: Chiral HPLC Strategies for Enantiomer Resolution
| Strategy | Chiral Selector Example | Typical Application | Reference |
|---|---|---|---|
| Chiral Stationary Phase (CSP) | Crown Ethers (e.g., CROWNPAK CR-I(+)) | Direct resolution of racemic amino acid mixtures. | nih.gov |
| Chiral Mobile Phase Additive (CMPA) | Vancomycin | Resolution of enantiomers on an achiral stationary phase. | mdpi.com |
Methods for Purity Assessment and Stereoisomeric Excess Determination
Once the isomers are separated, it is crucial to assess their chemical and stereoisomeric purity. The stereoisomeric purity is often expressed as enantiomeric excess (ee) or diastereomeric excess (de).
High-performance liquid chromatography, particularly using chiral columns, is a primary tool for determining the enantiomeric excess of a sample. nih.govrsc.org By chromatographically separating the enantiomers, the relative peak areas can be used to calculate the ee. For amino acids, this often involves a derivatization step to introduce a chromophore for UV detection and to enhance separation. nih.govrsc.org
Mass spectrometry (MS) coupled with electrospray ionization (ESI) offers a highly sensitive method for determining the enantiomeric excess of amino acids without derivatization. nih.gov One such technique involves forming protonated trimeric ions between the amino acid enantiomers and a chiral selector in the gas phase. The ratio of fragment ions produced during collision-induced dissociation is related to the enantiomeric excess of the sample. nih.gov Practical approaches for this determination include the "two-reciprocal" method, which involves creating a linear calibration plot, and the "three-point" method, which allows for ee determination without a full calibration curve, thereby consuming very small amounts of the sample. nih.gov
The combination of ultra-high-performance liquid chromatography (UHPLC) with ion mobility-mass spectrometry (IM-MS) provides a rapid and highly selective method for the comprehensive analysis of amino acid isomers, including enantiomers and diastereomers. nih.gov
Table 3: Methods for Purity and Stereoisomeric Excess Assessment
| Method | Principle | Key Advantages | Reference |
|---|---|---|---|
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase and quantification by peak area. | Direct quantification of enantiomeric ratio. | nih.govrsc.org |
| ESI-MS/MS | Formation of diastereomeric complexes in the gas phase and analysis of fragment ion ratios. | High sensitivity, requires minimal sample, no derivatization needed. | nih.gov |
| UHPLC-IM-MS | Combines fast chromatographic separation with mass and ion mobility separation. | Rapid, comprehensive analysis of multiple isomers (enantiomers, diastereomers). | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Stereocontrol
The development of efficient and stereoselective synthetic routes to access cis-2-Amino-1-cyclopentanecarboxamide and its derivatives is paramount for facilitating broader research and application. While methods exist for the synthesis of the corresponding carboxylic acid, cis-2-aminocyclopentanecarboxylic acid (ACPC), direct and highly efficient routes to the carboxamide are less developed. Future research should focus on:
Asymmetric Synthesis: Current strategies often rely on the separation of stereoisomers, which can be inefficient. The development of asymmetric catalytic methods for the direct synthesis of the desired cis-enantiomer would be a significant advancement. This could involve chiral catalysts for key steps such as conjugate additions or reductive aminations. nih.gov For instance, strategies based on the reductive amination of a 2-oxocyclopentane carboxylic acid ester with a chiral amine have shown promise for producing single stereoisomers. nih.gov
Scalable Methodologies: Many existing syntheses are suitable for laboratory-scale production but may not be amenable to large-scale synthesis required for extensive biological screening or material fabrication. Future work should aim for scalable processes that avoid hazardous reagents, costly chromatographic separations, and high-pressure equipment. nih.gov
Stereochemical Control: The relative and absolute stereochemistry of the amino and carboxamide groups on the cyclopentane (B165970) ring is crucial for biological activity and supramolecular assembly. Research into novel methods that provide precise control over all four possible stereoisomers from a common precursor would provide a valuable "toolbox" for structure-activity relationship (SAR) studies. nih.gov One approach that has been successful for the corresponding carboxylic acid involves the epimerization of an initially formed cis-adduct into the trans-isomer, offering flexibility in accessing different stereoisomers. nih.gov
Advanced Computational Studies for Rational Design of Derivatives
Computational chemistry offers powerful tools for the rational design of novel this compound derivatives with tailored properties. By leveraging in silico methods, researchers can prioritize synthetic targets and gain insights into their potential behavior. Key areas for future computational work include:
Pharmacophore Modeling: By identifying the key structural features responsible for the biological activity of known cyclopentanecarboxamide-containing molecules, pharmacophore models can be developed. These models can then be used to virtually screen large compound libraries to identify new derivatives with a higher probability of desired activity. This approach has been successfully applied to other carboxamide derivatives to identify novel inhibitors for various targets.
Molecular Docking and Dynamics: For derivatives targeting specific biological macromolecules like enzymes or receptors, molecular docking simulations can predict binding modes and affinities. Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-receptor complex and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding.
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to study the electronic properties, conformational preferences, and reactivity of this compound and its derivatives. This information can be invaluable for understanding their intrinsic properties and for designing molecules with specific electronic or steric characteristics.
Comprehensive Elucidation of Molecular Interaction Mechanisms
A deeper understanding of how the this compound scaffold interacts with its environment at a molecular level is crucial for its rational application in both biology and materials science. Future research in this area should focus on:
Conformational Analysis: The constrained nature of the cyclopentane ring imparts a degree of conformational rigidity. Detailed experimental (e.g., NMR spectroscopy) and computational studies are needed to fully characterize the preferred conformations of the molecule in different environments (e.g., in solution, bound to a protein). This understanding is critical as the spatial arrangement of the amino and carboxamide groups will dictate its interaction capabilities. For example, cyclopentane-based β-amino acids are known to induce specific folding patterns in peptides. nih.gov
Influence on Peptide Secondary Structure: When incorporated into peptides, cyclopentane-based amino acids can act as potent inducers of specific secondary structures, such as helices and turns. nih.govnih.gov Future studies should systematically investigate how the this compound unit, when integrated into peptide chains, influences their folding behavior. This could lead to the design of peptidomimetics with enhanced stability and biological activity. For instance, homo-oligomers of cis-2-aminocyclopentanecarboxylic acid are known to adopt β-sheet secondary structures. nih.gov
Exploration of New Biological Targets and Pathways for Cyclopentanecarboxamide (B1346233) Scaffolds
While derivatives of this compound have been explored as kinase inhibitors, the therapeutic potential of this scaffold is likely much broader. A systematic exploration of new biological targets and pathways could unveil novel therapeutic applications.
| Potential Biological Target Class | Rationale for Exploration |
| Proteases | The constrained cyclic structure can mimic peptide turns, making it a suitable scaffold for designing protease inhibitors. |
| G-protein coupled receptors (GPCRs) | The ability to present functional groups in a defined spatial orientation makes it a candidate for modulating GPCR activity. |
| Ion Channels | The rigid scaffold could be used to design molecules that block or modulate the function of specific ion channels. |
| Epigenetic Targets | The scaffold could be functionalized to interact with histone-modifying enzymes or other epigenetic regulators. |
Future research should involve high-throughput screening of libraries of cyclopentanecarboxamide derivatives against a diverse panel of biological targets. Hits from these screens can then be optimized using medicinal chemistry approaches, guided by the computational methods described in section 9.2.
Application in Materials Science based on Supramolecular Properties
The inherent ability of this compound to form predictable, directional hydrogen bonds makes it an attractive building block for the construction of novel supramolecular materials. This remains a largely unexplored avenue with significant potential.
Crystal Engineering: The principles of crystal engineering can be applied to design and synthesize crystalline materials with specific architectures and properties. By co-crystallizing this compound with other molecules, it may be possible to create novel co-crystals with tailored properties such as solubility, stability, and morphology.
Self-Assembling Nanomaterials: Peptides containing cyclopentane β-amino acids have been shown to self-assemble into well-defined 3D nanostructures. nih.gov Future research could explore the self-assembly of oligomers or polymers containing the this compound unit to create nanotubes, nanofibers, or hydrogels. These materials could have applications in drug delivery, tissue engineering, and nanotechnology. The controlled self-assembly of such structures is a promising area of investigation. nih.gov
Functional Materials: By incorporating photoresponsive, electronically active, or other functional moieties onto the cyclopentanecarboxamide scaffold, it may be possible to create "smart" materials that respond to external stimuli. For example, the incorporation of ferrocene, a redox-active organometallic compound, could lead to the development of new electrochemical sensors or catalysts. wikipedia.org
Q & A
Q. What are the established synthetic routes for cis-2-amino-1-cyclopentanecarboxamide, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of precursor amino acids or through stereoselective amidation of cyclopentane derivatives. For example, Garcia et al. (1994) reported an 83% yield using a ketone intermediate under acidic conditions . Reaction parameters such as temperature (e.g., maintaining <100°C to avoid racemization) and catalyst selection (e.g., chiral auxiliaries for enantiomeric control) are critical. Characterization via HPLC and NMR is essential to confirm stereochemistry .
Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?
Key methods include:
- X-ray crystallography : Resolves absolute configuration and bond angles, particularly for resolving ambiguities in cyclopentane ring puckering .
- NMR spectroscopy : - and -NMR can distinguish cis vs. trans isomers via coupling constants (e.g., > 8 Hz for cis configurations) .
- Mass spectrometry (HRMS) : Validates molecular weight (128.17 g/mol) and detects impurities .
Advanced Research Questions
Q. How can researchers address contradictions in reported physical properties (e.g., melting point variations) for this compound?
Discrepancies in melting points (e.g., 132–134°C vs. higher values in some studies) may arise from:
Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s potential for racemization?
Racemization risks increase under basic or high-temperature conditions. Mitigation approaches include:
- Chiral chromatography : Use of cellulose-based columns to separate enantiomers post-synthesis .
- Enzymatic resolution : Lipases or proteases selectively hydrolyze undesired stereoisomers .
- Low-temperature reactions : Conduct amidation steps at 0–5°C to preserve configuration .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Thermal degradation : Heating above 150°C may produce cyclopentene derivatives via decarboxylation .
- Hydrolytic degradation : Exposure to moisture can hydrolyze the amide group to carboxylic acid (detectable via IR at 1700 cm) .
- Recommended storage : Anhydrous conditions at -20°C in amber vials to prevent photolysis .
Q. What computational methods aid in predicting the biological activity or conformational dynamics of cis-2-amino-1-cyclopentanecarboxamide?
- Molecular docking : Screens against enzyme targets (e.g., proteases) to predict binding affinity.
- Density Functional Theory (DFT) : Models cyclopentane ring strain and transition states for racemization .
- Molecular Dynamics (MD) : Simulates solvation effects and stability in physiological pH ranges .
Methodological Considerations
Q. How can researchers design experiments to resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Dose-response assays : Test across concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Isomer controls : Compare cis vs. trans analogs to isolate stereochemical contributions .
- Metabolic stability tests : Incubate with liver microsomes to rule out rapid degradation skewing activity .
Q. What protocols validate the compound’s role as a intermediate in peptide mimetic drug discovery?
- Solid-phase peptide synthesis (SPPS) : Incorporate the compound into peptide chains using Fmoc/t-Bu strategies. Monitor coupling efficiency via Kaiser test .
- Circular Dichroism (CD) : Confirm secondary structure induction (e.g., α-helix stabilization) in model peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
